molecular formula C26H26O2SSi B14357148 [4,5-Bis(4-methoxyphenyl)thiophen-2-yl](dimethyl)phenylsilane CAS No. 90298-14-9

[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](dimethyl)phenylsilane

Cat. No.: B14357148
CAS No.: 90298-14-9
M. Wt: 430.6 g/mol
InChI Key: UBKULKMUYGOFMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems .

Medicine

In medicine, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is being investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its chemical modifications .

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane: Unique due to its combination of thiophene and silane moieties.

    4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylgermane: Similar structure but with a germanium atom instead of silicon.

    4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylstannane: Contains a tin atom instead of silicon.

Uniqueness

The uniqueness of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane lies in its specific electronic properties and reactivity, which are influenced by the presence of the silicon atom. This makes it particularly valuable for applications in materials science and electronics .

Properties

CAS No.

90298-14-9

Molecular Formula

C26H26O2SSi

Molecular Weight

430.6 g/mol

IUPAC Name

[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethyl-phenylsilane

InChI

InChI=1S/C26H26O2SSi/c1-27-21-14-10-19(11-15-21)24-18-25(30(3,4)23-8-6-5-7-9-23)29-26(24)20-12-16-22(28-2)17-13-20/h5-18H,1-4H3

InChI Key

UBKULKMUYGOFMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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